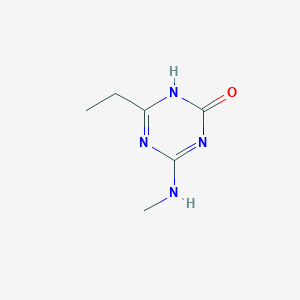
4-Ethyl-6-(methylamino)-1,3,5-triazin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-6-(methylamino)-1,3,5-triazin-2-ol is a triazine derivative with potential applications in various fields of chemistry, biology, and industry. Triazines are a class of nitrogen-containing heterocycles that have been extensively studied due to their diverse chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-(methylamino)-1,3,5-triazin-2-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-ethyl-1,3,5-triazin-2-amine with formaldehyde and methylamine. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-6-(methylamino)-1,3,5-triazin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding triazine N-oxide derivatives.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-6-(methylamino)-1,3,5-triazin-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 4-Ethyl-6-(methylamino)-1,3,5-triazin-2-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the production of inflammatory mediators such as nitric oxide and tumor necrosis factor-α by modulating the NF-kB inflammatory pathway . Additionally, it may exert neuroprotective effects by reducing endoplasmic reticulum stress and apoptosis in neuronal cells .
Vergleich Mit ähnlichen Verbindungen
4-Ethyl-6-(methylamino)-1,3,5-triazin-2-ol can be compared with other triazine derivatives such as:
2-Methoxy-4-methyl-6-(methylamino)-1,3,5-triazine: Similar structure but with a methoxy group instead of an ethyl group.
4-Ethyl-6-methyl-1,3,5-triazin-2-ol: Similar structure but without the methylamino group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other triazine derivatives.
Eigenschaften
Molekularformel |
C6H10N4O |
|---|---|
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
6-ethyl-4-(methylamino)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C6H10N4O/c1-3-4-8-5(7-2)10-6(11)9-4/h3H2,1-2H3,(H2,7,8,9,10,11) |
InChI-Schlüssel |
YKWYQAPJMOMTNI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=NC(=O)N1)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Bromo-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13130118.png)









![7-Chloro-8-nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepine](/img/structure/B13130167.png)

